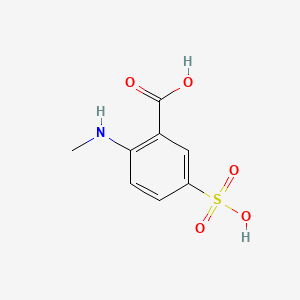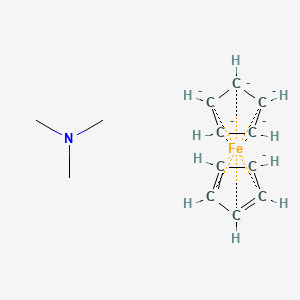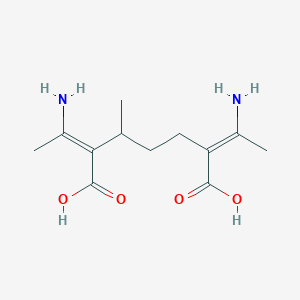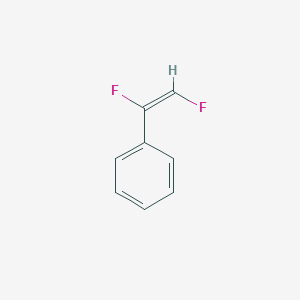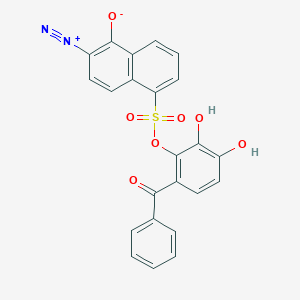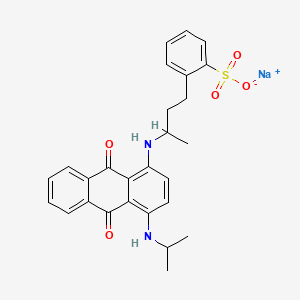
Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate is a complex organic compound with a unique structure that combines anthracene and benzenesulphonate moieties. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate involves multiple steps. The process typically starts with the preparation of the anthracene derivative, followed by the introduction of the isopropylamino group. The final step involves the sulphonation of the benzenesulphonate moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems also enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzenesulphonates .
Aplicaciones Científicas De Investigación
Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mecanismo De Acción
The mechanism of action of Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, the compound can inhibit certain enzymes, further contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 1-amino-9,10-dihydro-4-((4-methylphenyl)sulphonyl)oxyphenylamino-9,10-dioxoanthracene-2-sulphonate
- Sodium 1-amino-9,10-dihydro-4-((3-(hydroxyacetyl)amino)phenyl)amino-9,10-dioxoanthracene-2-sulphonate
Uniqueness
Compared to similar compounds, Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate stands out due to its unique combination of anthracene and benzenesulphonate moieties. This structure imparts distinct chemical and biological properties, making it particularly useful in various research applications .
Propiedades
Número CAS |
70224-88-3 |
|---|---|
Fórmula molecular |
C27H27N2NaO5S |
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
sodium;2-[3-[[9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]butyl]benzenesulfonate |
InChI |
InChI=1S/C27H28N2O5S.Na/c1-16(2)28-21-14-15-22(25-24(21)26(30)19-9-5-6-10-20(19)27(25)31)29-17(3)12-13-18-8-4-7-11-23(18)35(32,33)34;/h4-11,14-17,28-29H,12-13H2,1-3H3,(H,32,33,34);/q;+1/p-1 |
Clave InChI |
ILPBZLYLCPDREW-UHFFFAOYSA-M |
SMILES canónico |
CC(C)NC1=C2C(=C(C=C1)NC(C)CCC3=CC=CC=C3S(=O)(=O)[O-])C(=O)C4=CC=CC=C4C2=O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





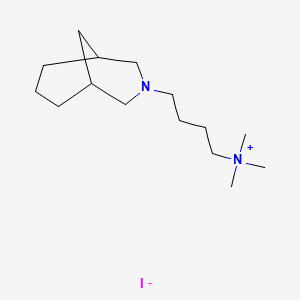
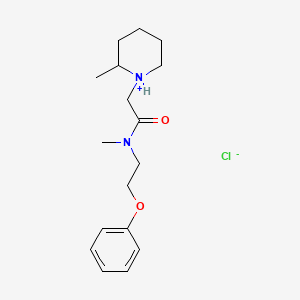
![[(3R,3aS,6S,6aR)-3-diphenylphosphanyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-diphenylphosphane](/img/structure/B13778080.png)
![Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-](/img/structure/B13778082.png)
